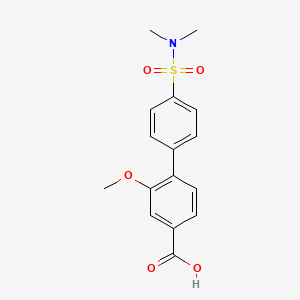
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid (4-DMAPA) is a sulfur-containing organic compound that belongs to the sulfonamide family. It is a white crystalline solid with a molecular weight of 241.3 g/mol and a melting point of 126-128 °C. 4-DMAPA is widely used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in analytical chemistry and has been studied for its potential applications in biochemistry and molecular biology.
Mécanisme D'action
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is a sulfonamide, which means that it can act as a proton donor or acceptor in certain biochemical reactions. It can also act as a competitive inhibitor of enzymes, such as those involved in the synthesis of DNA and RNA. 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% can also interact with proteins and other molecules, such as lipids, to form complexes that can affect their activity.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been shown to interact with proteins and other molecules, such as lipids, to form complexes that can affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is a useful reagent for laboratory experiments due to its low cost, high purity, and wide availability. It is also relatively stable and can be stored at room temperature for long periods of time. However, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is a relatively reactive compound and can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for the study of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95%. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research could be conducted into its potential applications in the synthesis of organic compounds, such as dyes and pharmaceuticals. Finally, further studies could be conducted into its potential use as a reagent in analytical chemistry.
Méthodes De Synthèse
The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% involves the reaction of 4-methoxybenzoic acid with dimethyl sulfate. The reaction is carried out in the presence of a base, such as pyridine, at a temperature of 80-90 °C. The reaction yields 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% in a yield of 83-90%.
Applications De Recherche Scientifique
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including the study of protein folding and protein-ligand interactions. It has also been used in the synthesis of peptide-based drugs and in the study of enzyme inhibition. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals.
Propriétés
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-7-4-11(5-8-13)14-9-6-12(16(18)19)10-15(14)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWCPZOCGSLBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














